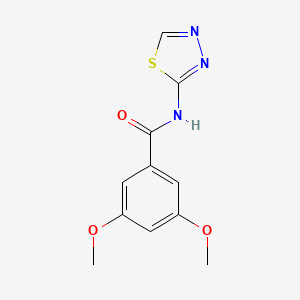

3,5-dimethoxy-N-1,3,4-thiadiazol-2-ylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,5-dimethoxy-N-1,3,4-thiadiazol-2-ylbenzamide” is a chemical compound with the molecular formula C11H11N3O3S . It is a derivative of 1,3,4-thiadiazole, a class of compounds known for their wide range of biological activities .

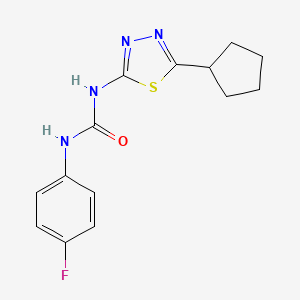

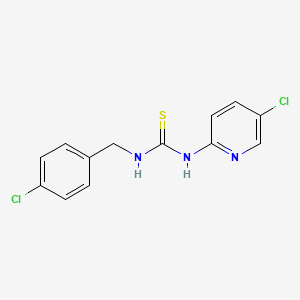

Molecular Structure Analysis

The molecular structure of “3,5-dimethoxy-N-1,3,4-thiadiazol-2-ylbenzamide” consists of a thiadiazole ring attached to a benzamide group. The thiadiazole ring is a five-membered heterocyclic compound containing three carbon atoms, one nitrogen atom, and one sulfur atom .Physical And Chemical Properties Analysis

The average mass of “3,5-dimethoxy-N-1,3,4-thiadiazol-2-ylbenzamide” is 265.288 Da, and its monoisotopic mass is 265.052124 Da .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Cancer remains a major global health challenge, necessitating the search for effective antitumor agents. 1,3,4-Thiadiazole derivatives, including Oprea1_161925, have shown promise as potential anticancer drugs. Their bioactive properties are linked to the fact that the thiadiazole ring is a bioisostere of pyrimidine, a key component in DNA. Consequently, these derivatives can disrupt processes related to DNA replication, inhibiting both bacterial and cancer cell replication .

Analgesic and Anti-Inflammatory Effects

Beyond its anti-inflammatory properties, Oprea1_161925 may also exhibit analgesic effects, providing pain relief. Such dual functionality is valuable for managing pain associated with various conditions.

Zukünftige Richtungen

The future research directions for “3,5-dimethoxy-N-1,3,4-thiadiazol-2-ylbenzamide” and similar compounds could involve further exploration of their biological activities, potential therapeutic applications, and detailed study of their mechanisms of action. Additionally, more research could be done to optimize their synthesis and understand their chemical reactions .

Wirkmechanismus

Target of Action

The primary target of 3,5-dimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .

Mode of Action

The compound is designed to inhibit the Interleukin-6 (IL-6)/JAK/STAT3 pathway . It directly binds to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .

Biochemical Pathways

The compound affects the IL-6/JAK/STAT3 pathway . IL-6 is a cytokine that plays a crucial role in immune response, and the JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors .

Pharmacokinetics

The optimization of the lead compound to improve its drug-like characteristics is a common practice in drug discovery .

Result of Action

The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound shows in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at 50 mg/kg .

Eigenschaften

IUPAC Name |

3,5-dimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c1-16-8-3-7(4-9(5-8)17-2)10(15)13-11-14-12-6-18-11/h3-6H,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGKMBVVPXHGBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NN=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[2-(2-quinolinylthio)acetyl]phenyl}acetamide](/img/structure/B5867251.png)

![1,3-benzodioxole-5-carbaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867261.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5867265.png)

![2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5867275.png)

![[(4-{[(4-ethoxyphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B5867278.png)

![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B5867281.png)

![2-thiophenecarbaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5867285.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5867294.png)

![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B5867338.png)